3-Ethyl 1-methyl piperidine-1,3-dicarboxylate
Description
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate is a piperidine-derived dicarboxylate ester featuring ethyl and methyl ester groups at positions 3 and 1, respectively. This compound is structurally characterized by a six-membered piperidine ring with two ester functionalities, making it a versatile intermediate in organic synthesis and medicinal chemistry. It is cataloged under reference code 10-F711254 by CymitQuimica, though it is currently listed as discontinued .
Key applications include its use as a precursor in the synthesis of spirocyclic compounds, heterocycles, and bioactive molecules. Its stereoelectronic properties are influenced by the ester groups, which modulate reactivity in nucleophilic acyl substitution and cyclization reactions.
Properties
IUPAC Name |
3-O-ethyl 1-O-methyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-15-9(12)8-5-4-6-11(7-8)10(13)14-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQADOWEGPBCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of Piperidine Derivative Synthesis
Piperidine derivatives like 3-ethyl 1-methyl piperidine-1,3-dicarboxylate are typically synthesized via multi-step organic reactions involving functional group transformations on the piperidine ring. The key challenges include regioselective alkylation, esterification, and control of stereochemistry.
General Synthetic Route for this compound
The compound can be prepared through a sequence involving:
- Introduction of the ethyl group at the 3-position of the piperidine ring.
- Methylation at the nitrogen (1-position).
- Esterification at the 1 and 3 positions to form the dicarboxylate ester groups.
Preparation of 3-Ethyl Piperidine Core
A relevant method for synthesizing 3-ethyl piperidine derivatives involves catalytic hydrogenation and alkylation steps:
| Step | Description | Reagents/Conditions | Notes | |
|---|---|---|---|---|
| 1 | Synthesis of 3-ethyl piperidine | Starting from suitable precursors such as substituted pyridines or piperidones | Catalytic hydrogenation using Pd/C or Pt/C under hydrogen atmosphere | High yield and selectivity reported |
| 2 | Alkylation at nitrogen | Methylation using methylating agents (e.g., methyl iodide or methyl sulfate) | Mild base to facilitate N-methylation | Ensures formation of 1-methyl piperidine |
This approach is supported by patent CN101723879A, which details the synthesis of 3-ethyl piperidine hydrochloride with emphasis on catalytic hydrogenation and subsequent functionalization.
Esterification to Form Dicarboxylate
The ester groups at positions 1 and 3 are introduced via esterification reactions, typically involving:
- Reaction of the piperidine nitrogen and the 3-position with appropriate carboxylic acid derivatives (e.g., ethyl chloroformate or ethyl acetate derivatives).
- Use of coupling agents or acid catalysts to promote ester bond formation.
A patent (CN109180564B) provides a method involving sulfonyl chloride derivatives and redox reactions to prepare piperidine derivatives with ester functionalities, emphasizing green chemistry principles and high yields with minimal impurities.
| Step | Description | Reagents/Conditions | Notes | |
|---|---|---|---|---|
| 3 | Esterification at N-1 and C-3 positions | Ethyl chloroformate or ethyl acetate with acid catalysts | Solvents such as toluene, ethers, or esters used | Reaction conditions optimized for purity and yield |
| 4 | Purification | Conventional post-reaction workup and purification | Minimal impurities, suitable for scale-up |
Detailed Reaction Conditions and Innovations
According to the 2018 patent CN109180564B, the preparation method includes:
- Use of 3,3-difluoro-4-hydroxy-5-ester piperidine derivatives as starting materials.
- Stepwise redox reactions to introduce substituents in the alpha-position.
- Selection of sulfonyl chlorides (methanesulfonyl chloride, cyclopropane sulfonyl chloride, benzenesulfonyl chloride) for functional group transformations.
- Use of solvents such as water, dimethyl sulfoxide, ethers, alcohols, toluene, and esters.
- Reducing agents including hydrogen with Pd/C or Pt/C catalysts, sodium borohydride, or potassium borohydride.
This method offers advantages such as:
- Simplified operations with routine post-treatment.
- High yield and controllable impurities.
- Environmentally friendly process with no pollutant generation.
- Scalability for mass production of pharmaceutical intermediates.
Comparative Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| 3-Ethyl group introduction | Catalytic hydrogenation (Pd/C, H2) | High selectivity, scalable | Requires controlled hydrogenation conditions |
| N-Methylation | Methyl iodide or methyl sulfate, base | Efficient N-alkylation | Avoids over-alkylation |
| Esterification (dicarboxylate formation) | Ethyl chloroformate, acid catalyst, solvents (toluene, ethers) | High purity, green solvents | Requires careful control to avoid side reactions |
| Purification | Conventional filtration, crystallization | Minimal impurities | Optimization needed for scale-up |
Research Findings and Industrial Relevance
- The described methods have been validated for industrial-scale synthesis, with patents emphasizing green chemistry and cost-effective reagents.
- The use of catalytic hydrogenation and selective alkylation ensures stereochemical control, which is crucial for pharmaceutical applications.
- Esterification steps are optimized to minimize by-products, facilitating downstream processing.
- The overall synthetic route is designed to be environmentally friendly, with no hazardous waste generation reported.
Chemical Reactions Analysis
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters
Scientific Research Applications
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis to release active metabolites that exert their effects on biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Physicochemical Properties
Biological Activity
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with two carboxylate ester functionalities. The presence of ethyl and methyl groups influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites that may modulate various biological pathways. Research indicates that the compound may act as an inhibitor or modulator of certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperidine are known for their effectiveness against various bacterial strains. The exact mechanism by which this compound exerts antimicrobial effects involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Potential
Research has also explored the anticancer potential of piperidine derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further studies are required to confirm these effects and identify the molecular mechanisms involved .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 1-Tert-butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | Methyl instead of ethyl group | Potentially different pharmacological effects due to methyl substitution |
| 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate | Similar structure but different substituents | Explored for antimicrobial and anticancer properties |
| Methyl N-Boc-piperidine-3-carboxylate | N-Boc protecting group | Commonly used in peptide synthesis; less complex than target compound |
This table illustrates how variations in the substituents can lead to different biological activities and pharmacological effects.
Study on Antimicrobial Activity
A study conducted by researchers at the University of Nottingham evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Investigation into Anticancer Effects
Another research effort focused on the anticancer effects of this compound. In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines. Mechanistic studies suggested that it may induce cell cycle arrest and apoptosis, warranting further investigation into its potential as an anticancer agent .
Q & A
Q. What are the optimized synthetic routes for 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, starting with esterification of piperidine precursors followed by cyclization. Key parameters include:
- Temperature : 60–80°C for esterification to prevent decarboxylation.
- Catalysts : Sodium methoxide (0.5–1.5 mol%) for cyclization efficiency.
- Solvents : THF or DMF enhances solubility of intermediates. Purification via silica gel chromatography (hexane/EtOAc gradient) achieves >95% purity. Yield improvements (up to 30%) are noted under anhydrous conditions .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?
- NMR : 1H NMR identifies methyl (δ 3.60–3.75 ppm, singlet) and ethyl esters (δ 4.10–4.30 ppm, quartet). 13C NMR confirms carbonyl carbons at δ 165–170 ppm.
- FT-IR : C=O stretches at 1720–1740 cm⁻¹.
- HRMS : Calculated [M+H]+ for C₁₀H₁₇NO₄: 216.1231; observed: 216.1234 .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
Store at −20°C in anhydrous DMSO or as a lyophilized powder under argon. Accelerated degradation studies (40°C/75% RH) show <5% hydrolysis over six months with desiccants. Aqueous solutions (pH 7.4) degrade rapidly (t1/2 = 72 h) .
Advanced Research Questions
Q. What strategies mitigate side reactions during cyclization in large-scale synthesis?
- Stoichiometric control : Maintain a 1:1.2 ratio of amine to ester to limit over-alkylation.
- Phase-transfer catalysts : TBAB improves reaction homogeneity.
- Low-temperature cyclization : −10°C to 0°C reduces ring-opening byproducts by 40–50%. In situ NMR monitoring (DMSO-d6) tracks intermediates .
Q. How does stereochemistry at the piperidine ring influence catalytic activity?
The cis-configuration (3R,1S) enhances enantioselectivity in asymmetric catalysis (e.g., 92% ee in Michael additions). X-ray analysis reveals a 5.2 Å chiral pocket aligning ester groups for substrate binding. Kinetic studies show ΔΔG‡ = 8.2 kJ/mol between diastereomers .
Q. What computational models predict interactions with cytochrome P450 enzymes?
- Docking : AutoDock Vina with CYP3A4 (PDB: 1TQN) identifies binding near the heme group.
- MD simulations : AMBER trajectories (100 ns) calculate binding free energies (ΔG ≤ −30 kJ/mol).
- Pharmacophore modeling : Ester oxygens and hydrophobic piperidine are critical for metabolic site prediction (r² = 0.89 vs. in vitro hydroxylation) .
Q. How can conflicting biological activity data across studies be resolved?
Standardize assays using:
- Reference cell lines : SH-SY5Y for neuroactivity studies.
- Buffer systems : HEPES minimizes IC50 variability (2-fold vs. phosphate).
- Statistical rigor : ANOVA with Tukey tests accounts for batch effects. Inter-laboratory SOPs reduce variability by 60% .
Q. What in vitro assays evaluate neuropharmacological potential?
- Primary assays : Radioligand binding (σ-1/NMDA receptors), cAMP modulation in HEK293 cells.
- Secondary validation : MTT toxicity (IC50 >100 µM) and liver microsome stability (t1/2 >30 min). SAR studies prioritize ethyl/methyl ester modifications for blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
